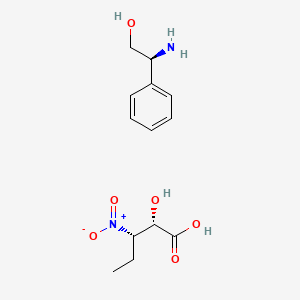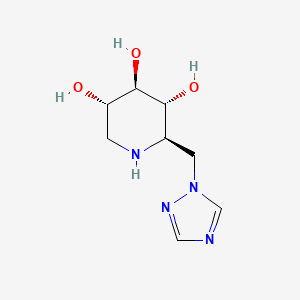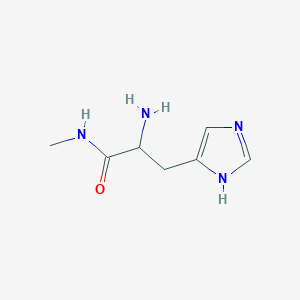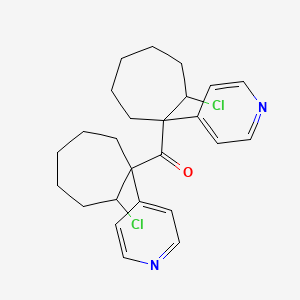
2-Chloro-4-pyridylcycloheptylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-pyridylcycloheptyl ketone is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.72 g/mol. This compound is known for its applications in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-pyridylcycloheptyl ketone can be achieved through several methods. One efficient method involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions . This method offers excellent yields and overcomes common disadvantages of Friedel-Crafts acylation procedures.
Industrial Production Methods
Industrial production methods for 2-Chloro-4-pyridylcycloheptyl ketone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and advanced catalytic systems to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-pyridylcycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Chloro-4-pyridylcycloheptyl ketone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-pyridylcycloheptyl ketone involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it often includes binding to enzymes or receptors, leading to modulation of biological processes. For example, in medicinal applications, it may inhibit or activate specific enzymes, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-pyridylcyclohexyl ketone
- 2-Chloro-4-pyridylcyclopentyl ketone
- 2-Chloro-4-pyridylcyclobutyl ketone
Uniqueness
2-Chloro-4-pyridylcycloheptyl ketone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its larger cycloheptyl ring compared to similar compounds may result in different steric and electronic effects, influencing its reactivity and interactions with molecular targets .
Propriétés
Formule moléculaire |
C25H30Cl2N2O |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
bis(2-chloro-1-pyridin-4-ylcycloheptyl)methanone |
InChI |
InChI=1S/C25H30Cl2N2O/c26-21-7-3-1-5-13-24(21,19-9-15-28-16-10-19)23(30)25(20-11-17-29-18-12-20)14-6-2-4-8-22(25)27/h9-12,15-18,21-22H,1-8,13-14H2 |
Clé InChI |
RISSLZLSNGREIU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(CC1)(C2=CC=NC=C2)C(=O)C3(CCCCCC3Cl)C4=CC=NC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


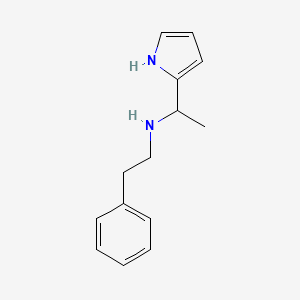
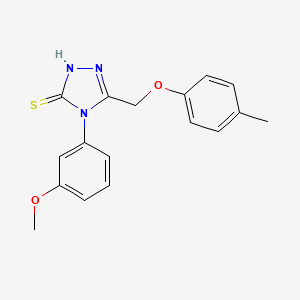
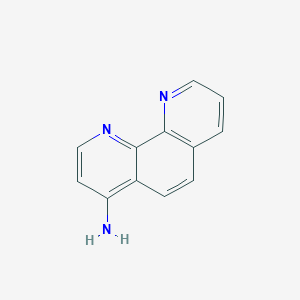
![1-(Benzo[d]thiazol-5-yl)ethanamine](/img/structure/B11765436.png)
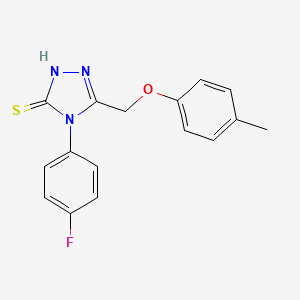
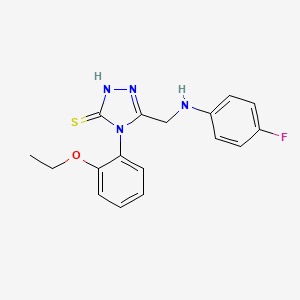
![6-chloro-2H,3H-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B11765464.png)
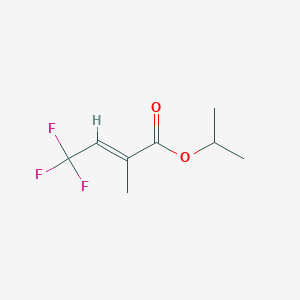


![4-Hydroxy-7-isopropylpyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B11765495.png)
